![molecular formula C12H16O3 B2737747 Ethyl 4-methoxy-3,5-dimethylbenzoate CAS No. 105401-94-3](/img/structure/B2737747.png)
Ethyl 4-methoxy-3,5-dimethylbenzoate
Overview
Description
Ethyl 4-methoxy-3,5-dimethylbenzoate is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Ethyl 4-methoxy-3,5-dimethylbenzoate is1S/C12H16O3/c1-5-15-12(13)10-6-8(2)11(14-4)9(3)7-10/h6-7H,5H2,1-4H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 4-methoxy-3,5-dimethylbenzoate is a liquid at room temperature .Scientific Research Applications
Synthetic Applications and Molecular Studies
Experimental and Theoretical Study on Methoxy Substituted Compounds : A combined experimental and theoretical study reported on the structures of methoxy substituted compounds, emphasizing the stability of molecules arising from hyperconjugative interactions and charge delocalization, analyzed using natural bond orbital analysis. This research provides insight into the molecular stability and structural properties of similar compounds (Mirković et al., 2014).
Complex Formation and Dimer-Monomer Equilibria : Research on Cu(I) complexes with N,N',S,S' scorpionate ligands, including compounds related to Ethyl 4-methoxy-3,5-dimethylbenzoate, revealed evidence for dimer-monomer equilibria, offering valuable insights into the coordination chemistry and molecular interactions of these compounds (Gennari et al., 2008).
Antifungal Activity of Phenolic Derivatives : A study on the antifungal activity of phenolic derivatives, including Ethyl 4-ethoxy-2-hydroxy-3,6-dimethylbenzoate, demonstrated significant activity against various fungal pathogens. This suggests potential applications in developing antifungal agents (Ding et al., 2020).
Corrosion Inhibition : Research into Schiff base compounds, derived from similar molecular structures, showed effectiveness in inhibiting the corrosion of steel in acidic environments. This points to applications in corrosion protection and material preservation (Emregül & Hayvalı, 2006).
Catalytic Applications : A study on the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes highlighted the efficiency of using related compounds in facilitating organic reactions, underscoring the utility in synthetic organic chemistry (Jiménez-Rodríguez et al., 2005).
Safety and Hazards
This compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .
properties
IUPAC Name |
ethyl 4-methoxy-3,5-dimethylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-15-12(13)10-6-8(2)11(14-4)9(3)7-10/h6-7H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPOFWHQBYJVTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347928 | |
Record name | Ethyl 4-methoxy-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxy-3,5-dimethylbenzoate | |
CAS RN |
105401-94-3 | |
Record name | Ethyl 4-methoxy-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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